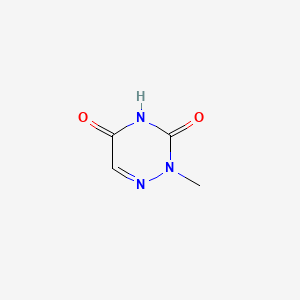

1-Methyl-6-azauracil

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

6943-94-8 |

|---|---|

Molecular Formula |

C4H5N3O2 |

Molecular Weight |

127.10 g/mol |

IUPAC Name |

2-methyl-1,2,4-triazine-3,5-dione |

InChI |

InChI=1S/C4H5N3O2/c1-7-4(9)6-3(8)2-5-7/h2H,1H3,(H,6,8,9) |

InChI Key |

UFBYAWNYMSDOMX-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=O)NC(=O)C=N1 |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Unambiguous Structure Assignment and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 1-Methyl-6-azauracil and its derivatives. This method provides detailed information about the carbon-hydrogen framework, allowing for the unambiguous assignment of atoms within the molecular structure and offering insights into the compound's conformation in solution. tandfonline.comclockss.org Through a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional experiments, researchers can piece together the precise connectivity and spatial arrangement of atoms. kpfu.ru

In the ¹H NMR spectrum, the chemical shifts of protons provide clues about their electronic environment. For instance, protons attached to the heterocyclic ring or the methyl group in this compound will have characteristic chemical shifts. Similarly, ¹³C NMR spectroscopy reveals the chemical environment of each carbon atom, distinguishing between carbonyl carbons (C=O), olefinic carbons (C=C), and the methyl carbon. scirp.org The data from these spectra, including chemical shifts (δ), signal multiplicity, and coupling constants (J), are collectively used to confirm the synthesized structure. ekb.eg

| Proton/Carbon | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |

| N1-CH₃ | ~3.0 - 3.5 | ~30 - 40 |

| H-5 | ~7.0 - 7.5 | ~135 - 145 |

| C-3 | N/A | ~150 - 155 |

| C-5 | N/A | ~135 - 145 |

| C=O (C3) | N/A | ~150 - 155 |

| C=O (C5) | N/A | ~160 - 165 |

| Note: The chemical shift values are approximate and can vary based on the solvent and other substituents on the azauracil ring. Data is extrapolated from studies on related azauracil derivatives. scirp.orgsigmaaldrich.comcarlroth.com |

Heteronuclear Correlation (HETCOR) Experiments for Proton and Carbon Peak Assignment

To definitively link proton signals to the carbon atoms to which they are directly attached, two-dimensional NMR experiments like Heteronuclear Correlation (HETCOR) or its more sensitive, modern counterpart, the Heteronuclear Single Quantum Coherence (HSQC) experiment, are employed. slideshare.net These techniques generate a 2D plot with ¹H and ¹³C NMR spectra on each axis, and a cross-peak appears at the coordinates corresponding to a proton's chemical shift and the chemical shift of the carbon it is bonded to. tandfonline.comslideshare.net

For a molecule like this compound, a HETCOR experiment would show a correlation between the signal from the N1-methyl protons and the signal from the methyl carbon. It would also correlate the H-5 proton with the C-5 carbon. This is particularly crucial in complex derivatives where multiple signals might overlap in the 1D spectra. tandfonline.com The absence of a cross-peak for certain carbons, such as the carbonyl carbons (C3 and C5), confirms their quaternary nature (i.e., they have no directly attached protons). arkat-usa.org

Long-range HETCOR experiments, such as the Heteronuclear Multiple Bond Correlation (HMBC), can even reveal correlations between protons and carbons that are two or three bonds away. organicchemistrydata.org This is invaluable for piecing together the entire molecular puzzle, for instance, by showing a correlation between the N1-methyl protons and the C-5 and C-3 carbons of the azauracil ring, confirming the substitution pattern.

Dynamic NMR Spectroscopy for Investigating Hindered Internal Rotations

Dynamic NMR (DNMR) spectroscopy is a powerful method used to study the rates of conformational changes and hindered internal rotations in molecules. kpfu.ruresearchgate.net For derivatives of 6-azauracil (B101635), particularly those with bulky substituents, rotation around single bonds (like a C-N bond) or partial double bonds can be restricted. biomedpharmajournal.org This restricted rotation can lead to the existence of multiple, slowly interconverting conformers or rotational isomers (rotamers) that can be observed as separate sets of signals in the NMR spectrum at low temperatures. researchgate.netbiomedpharmajournal.org

As the temperature of the sample is increased, the rate of internal rotation also increases. When the rate of this exchange becomes comparable to the NMR timescale, the individual signals for the rotamers broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal at higher temperatures. biomedpharmajournal.org By analyzing the changes in the NMR line shape over a range of temperatures, researchers can calculate the kinetic and thermodynamic activation parameters (such as the free energy of activation, ΔG‡) for the rotational barrier. researchgate.net Studies on complex 6-azauracil derivatives have utilized DNMR to investigate hindered rotations around C-C and C-N bonds, providing critical insights into their structural dynamics. researchgate.netbiomedpharmajournal.org

Mass Spectrometry for Fragmentation Mechanism Elucidation of this compound and its Derivatives

Mass spectrometry (MS) is an essential analytical technique that provides information about the molecular weight and structural features of a compound by analyzing its fragmentation pattern upon ionization. scirp.orgscienceready.com.au In electron ionization mass spectrometry (EI-MS), a molecule is bombarded with high-energy electrons, causing it to lose an electron and form a molecular ion (M⁺·). This molecular ion is often unstable and breaks down into smaller, characteristic fragment ions. msu.edu

For 6-azauracil and its derivatives, a common and diagnostically important fragmentation pathway involves the loss of isocyanic acid (HNCO) or a substituted isocyanate from the heterocyclic ring. researchgate.net This type of fragmentation is analogous to that observed in uracil (B121893) compounds and can be a key identifier for the 6-azauracil core structure. researchgate.net

In the case of this compound, the molecular ion (M⁺·) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (127.10 g/mol ). Key fragmentation steps would likely include:

Loss of methyl isocyanate (CH₃NCO): Cleavage of the N1-C5 and N3-C3 bonds could lead to the expulsion of a neutral methyl isocyanate molecule (mass 57), resulting in a fragment ion at m/z 70.

Loss of isocyanic acid (HNCO): A retro-Diels-Alder-type reaction could lead to the loss of HNCO (mass 43), a characteristic fragmentation for the uracil and azauracil ring system. researchgate.net

Loss of a methyl radical (·CH₃): Cleavage of the N1-CH₃ bond would result in a fragment at m/z 112 (M-15). docbrown.info

By analyzing the masses of these fragments, a clear picture of the molecule's structure and fragmentation mechanism can be established. libretexts.org

| Ion | Proposed Structure / Loss | Expected m/z |

| [M]⁺· | Molecular Ion | 127 |

| [M - CH₃]⁺ | Loss of methyl radical | 112 |

| [M - HNCO]⁺· | Loss of isocyanic acid | 84 |

| [M - CH₃NCO]⁺· | Loss of methyl isocyanate | 70 |

| Note: The m/z values are based on the most common isotopes. The fragmentation pattern is predicted based on studies of related N-substituted azauracils. researchgate.netdocbrown.info |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Structure-Property Correlation Studies

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information for the structural characterization of this compound. ekb.egscirp.org These techniques are used to identify functional groups and study electronic transitions within the molecule, respectively. scirp.org

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. scirp.org Specific functional groups absorb at characteristic frequencies, making IR an excellent tool for identifying their presence. In this compound, key vibrational bands would include:

C=O Stretching: Strong absorption bands typically in the region of 1650-1750 cm⁻¹ are characteristic of the two carbonyl groups in the azauracil ring. scirp.org

N-H Stretching: A band in the region of 3100-3300 cm⁻¹ would indicate the presence of the N-H bond at the N3 position. The absence of a second N-H band (compared to unsubstituted 6-azauracil) would confirm substitution at the N1 position.

C-H Stretching: Absorptions corresponding to the methyl group and the C5-H bond would appear around 2800-3000 cm⁻¹. tsijournals.com

C=N Stretching: A band for the C=N bond within the triazine ring is also expected, typically around 1550-1650 cm⁻¹. scirp.org

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals (electronic transitions). spectrabase.com The absorption maxima (λmax) are characteristic of the conjugated system within the molecule. For 6-azauracil derivatives, the UV spectra typically show strong absorption bands resulting from π → π* transitions within the conjugated heterocyclic ring system. tsijournals.com The position of λmax can be influenced by the solvent and by substituents on the ring, providing valuable structure-property correlation data. For example, studies on 6-azauracil in methanol (B129727) show a characteristic absorption maximum. spectrabase.com

| Spectroscopic Data | Characteristic Values |

| IR C=O Stretch (cm⁻¹) | 1650 - 1750 |

| IR N-H Stretch (cm⁻¹) | 3100 - 3300 |

| UV-Vis λmax (nm) | ~250 - 260 (in Methanol) |

| Note: Data is based on typical values for 6-azauracil derivatives. scirp.orgtsijournals.comspectrabase.comnih.gov |

Computational and Theoretical Investigations of 1 Methyl 6 Azauracil

Quantum Chemical Calculations of Electronic Structure and Energetics

Density Functional Theory (DFT) and ab initio Methods for Ground State Analysis

Theoretical studies utilizing quantum chemical methods have been instrumental in characterizing the ground state properties of 1-methyl-6-azauracil. Ab initio calculations, which are derived directly from theoretical principles without the inclusion of experimental data, have been employed to investigate its tautomeric stability. core.ac.ukarizona.edu G2(MP2) theory calculations, a high-level ab initio method, predict a significant preference for the diketo tautomer (32a) over the 4-hydroxy tautomer (32c) in the gas phase, with a calculated energy difference of 9.9 kcal/mol. core.ac.uk This theoretical finding aligns with experimental observations from X-ray crystallography, which confirm the diketo structure as the stable form in the solid phase. core.ac.uk

Density Functional Theory (DFT) has also been a valuable tool for studying the electronic structure of this compound and related compounds. mpg.deq-chem.comagh.edu.pl DFT methods, such as B3LYP, are frequently used to optimize molecular geometries and calculate various electronic properties. mdpi.commdpi.comnih.gov For instance, in a study of related pyrimidine (B1678525) derivatives, the B3LYP-D3/6-311++G(d,p) level of theory was used to investigate structural and electronic properties, demonstrating good agreement between calculated and experimental geometric parameters. mdpi.com While specific DFT calculations for the ground state of this compound were not detailed in the provided results, the application of these methods to similar azauracil compounds suggests their utility in determining properties like bond lengths, bond angles, and electronic distributions. mdpi.comnih.govjournaljpri.com

Multiconfigurational Self-Consistent Field (CASSCF) and Perturbation Theory (CASPT2) for Excited States

The study of the excited states of this compound and its parent compound, 6-azauracil (B101635), has been significantly advanced through the use of high-level quantum chemical methods like the Complete Active Space Self-Consistent Field (CASSCF) and its second-order perturbation theory extension (CASPT2). numberanalytics.commdpi.com These multiconfigurational methods are essential for accurately describing the complex electronic structures and potential energy surfaces of molecules in their excited states. mdpi.comresearchgate.net

For 6-azauracil, the CASPT2//CASSCF protocol with double-ζ plus polarization ANO basis sets has been employed to map out its potential energy hypersurfaces. acs.org This approach involves computing minimum energy states, transition states, and surface intersections to understand the molecule's behavior upon UV irradiation. acs.org The calculations revealed that after absorbing UV light, the molecule can populate the lowest triplet state, ³(ππ*), through two primary relaxation pathways. acs.org

These methods are crucial because single-reference methods like DFT often fail to correctly describe the electronic character and ordering of excited states, especially when multiple electronic configurations contribute significantly. numberanalytics.com CASSCF optimizes both the orbitals and the configuration interaction coefficients for a specific set of active electrons and orbitals, providing a qualitatively correct description of the electronic states. numberanalytics.com CASPT2 then builds upon the CASSCF wavefunction to include dynamic electron correlation, yielding more accurate energy predictions. numberanalytics.comresearchgate.net

While direct CASSCF/CASPT2 studies on this compound were not explicitly detailed in the provided results, the extensive research on 6-azauracil provides a strong theoretical framework. acs.orghhu.de The findings for 6-azauracil suggest that the N1-methylation in this compound would likely influence the energetics and dynamics of the excited states, but the fundamental relaxation pathways involving transitions between ππ* and nπ* states, and subsequent intersystem crossing, would be similar. The combination of CASSCF and CASPT2 provides a powerful tool for elucidating the photophysical properties of these important aza-analogs of nucleobases. mdpi.comresearchgate.netacs.org

Modeling of Excited-State Dynamics and Non-Radiative Relaxation Pathways

The excited-state dynamics of this compound and its parent compound, 6-azauracil, have been the subject of both experimental and theoretical investigations to understand their photostability and relaxation mechanisms after UV light absorption. rsc.orgnih.gov These studies reveal pathways that are drastically different from those of canonical pyrimidine nucleobases like uracil (B121893). rsc.orgnih.govacs.org

Femtosecond transient absorption spectroscopy has been a key experimental technique. For 6-azauracil in various solvents, excitation with a 264 nm pump pulse populates the S₂ (¹ππ*) state. acs.org Subsequent analysis of the transient spectra reveals several decay time constants. In acetonitrile, three distinct lifetimes have been measured: less than 0.3 ps, 5.2 ± 0.1 ps, and greater than 1000 ps. acs.org These experimental findings provide crucial benchmarks for theoretical models. acs.org

Theoretical modeling, particularly using the CASPT2//CASSCF protocol, has been employed to delineate the non-radiative relaxation pathways of 6-azauracil. acs.org Upon photoexcitation, two main mechanisms are proposed for the population of the lowest triplet state (³ππ*). acs.org

Pathway 1: This involves an internal conversion from the initially excited bright ¹ππ* state to the lowest singlet excited state, ¹nπ, through a conical intersection (¹ππ/¹nπ)CI. From this ¹nπ state, a low-energy intersystem crossing (¹nπ/³ππ)STC facilitates the population of the ³ππ* triplet state. acs.org

Pathway 2: This mechanism proceeds through a direct intersystem crossing from the ¹ππ* state to a higher-lying triplet state, ³nπ, via a (¹ππ/³nπ)STC crossing. This is followed by an internal conversion within the triplet manifold through a conical intersection (³nπ/³ππ)CI, ultimately leading to the lowest ³ππ state. acs.org

Further radiationless decay from the ³ππ* state back to the ground state (S₀) can occur through another singlet-triplet crossing, (gs/³ππ*)STC. acs.org

Studies on 6-azauracil in water show that the initial ¹ππ* state primarily decays to the ¹nπ* state, with the direct internal conversion to the ground state (¹ππ* → S₀) being a negligible channel. rsc.orgresearchgate.net This contrasts with uracil and its methyl-substituted derivatives. rsc.org The high quantum yield for triplet formation in 6-azauracil (approaching unity in acetonitrile) is a direct consequence of these efficient intersystem crossing pathways. nih.govacs.org The triplet state then acts as a sensitizer (B1316253) for the formation of singlet oxygen with a quantum yield of 0.63 ± 0.03 in the presence of molecular oxygen. nih.govacs.org

The proposed decay channel for 6-azauracil, based on experimental and theoretical work, is an initial internal conversion from S₂ to S₁ in under 0.3 ps, followed by an intersystem crossing from S₁ to the triplet state (T₁) in approximately 5.2 ps. acs.org

Theoretical Studies on Molecular Interactions and Binding Preferences

Semi-Empirical Methods (e.g., MNDO) for Coordination Site Prediction

Semi-empirical methods, such as MNDO (Modified Neglect of Diatomic Overlap), have been utilized to predict the coordination sites in molecules related to this compound, particularly in the context of protonation. vdoc.pub These methods offer a computationally less intensive alternative to ab initio techniques for exploring molecular interactions.

For the related 1,2,3-triazine (B1214393) system, MNDO and AM1 (Austin Model 1) calculations were used to determine the preferred site of protonation. vdoc.pub When corrected for the underestimation of lone pair repulsion, these semi-empirical calculations indicated that the N-3 position could be the preferred protonation site in some derivatives. vdoc.pub This demonstrates the utility of such methods in identifying potential reactive sites for intermolecular interactions.

While no specific MNDO studies focused solely on this compound were found in the provided search results, the principles can be extended. The electronic structure of this compound, with its multiple nitrogen and oxygen atoms, presents several potential sites for coordination with metal ions or for forming hydrogen bonds. Semi-empirical calculations could be employed to generate a preliminary map of electrostatic potential, highlighting regions of high electron density that are likely to act as coordination or binding sites. These predictions can then guide more rigorous and computationally expensive ab initio or DFT calculations. vdoc.pubresearchgate.net

For instance, in a study of the binding of [(dien)Pd]²⁺ to 6-azauracil, potentiometric pH titrations and NMR spectroscopy were used to analyze the interaction. researchgate.net Theoretical methods like MNDO could complement such experimental work by predicting the initial binding preferences and geometries, providing a starting point for understanding the formation of metal complexes. researchgate.net

Biochemical and Biological Research Perspectives of 1 Methyl 6 Azauracil

Enzymatic Interactions and Substrate/Inhibitor Specificity

1-Methyl-6-azauracil, a derivative of the pyrimidine (B1678525) analog 6-azauracil (B101635), has been a subject of biochemical research to understand its interactions with various enzymes, particularly those involved in nucleotide metabolism.

Nucleoside phosphorylases are crucial enzymes in the salvage pathway of nucleoside metabolism, catalyzing the reversible phosphorolysis of nucleosides to their respective bases and ribose-1-phosphate (B8699412) or deoxyribose-1-phosphate. nih.gov Research into the interaction of this compound with these enzymes is essential for understanding its metabolic fate and potential as a substrate or inhibitor.

While direct studies on this compound with uridine (B1682114) phosphorylase and thymidine (B127349) phosphorylase are not extensively detailed in the provided results, the broader context of 6-azauracil and its derivatives suggests that methylation at the N1 position would likely alter its recognition and binding by these enzymes. For instance, uridine phosphorylase typically acts on uridine, and thymidine phosphorylase on thymidine and deoxyuridine. The specificity of these enzymes is determined by the base and the sugar moiety. The methylation of 6-azauracil at the N1 position would likely impact its ability to be a substrate for these enzymes, which often recognize the N1-H of the uracil (B121893) ring for binding.

Further research is necessary to fully elucidate the specific interactions and kinetic parameters of this compound with various nucleoside phosphorylases.

The parent compound, 6-azauracil, is a known inhibitor of enzymes in the de novo biosynthesis pathways of both pyrimidines and purines. biomedpharmajournal.org It primarily exerts its effects after being converted to 6-azauridine (B1663090) and then phosphorylated to 6-azauridine-5'-monophosphate (B1206782) (6-azaUMP). pnas.org 6-azaUMP is a potent competitive inhibitor of orotidylate decarboxylase (ODCase) and inosine (B1671953) monophosphate (IMP) dehydrogenase. pnas.org

The inhibition of ODCase blocks the final step of pyrimidine biosynthesis, leading to a deficiency in UMP and subsequent pyrimidine nucleotides. The inhibition of IMP dehydrogenase, a key enzyme in the de novo purine (B94841) biosynthesis pathway, leads to a reduction in the synthesis of guanine (B1146940) nucleotides (GMP, GDP, and GTP). nih.gov This depletion of GTP levels has been observed in Saccharomyces cerevisiae. nih.gov

While the direct inhibitory effects of this compound on these enzymes have not been as extensively studied as those of 6-azauracil, it is plausible that it could act as a precursor to an active inhibitory metabolite. However, the N1-methylation might affect its conversion to the corresponding ribonucleoside and ribonucleotide, which are the active inhibitory forms of 6-azauracil.

| Enzyme | Pathway | Inhibitor | Effect |

| Orotidylate Decarboxylase (ODCase) | Pyrimidine Biosynthesis | 6-azaUMP | Competitive inhibition, leading to reduced UMP levels. pnas.org |

| IMP Dehydrogenase | Purine Biosynthesis | 6-azaUMP | Inhibition, leading to reduced GTP levels. nih.gov |

Investigations with Nucleoside Phosphorylases (e.g., Uridine Phosphorylase, Thymidine Phosphorylase)

Modulation of Cellular Processes in Model Systems

The inhibitory effects of 6-azauracil on nucleotide biosynthesis have made it a valuable tool for studying various cellular processes, particularly in model organisms like Saccharomyces cerevisiae.

The depletion of intracellular nucleotide pools, specifically UTP and GTP, by 6-azauracil has been shown to affect transcription elongation. biomedpharmajournal.orgsigmaaldrich.com In yeast, sensitivity to 6-azauracil is often used as a phenotype to identify mutations in genes involved in transcription elongation. pitt.edusdbonline.org This sensitivity is thought to arise because a reduced supply of nucleotides increases the probability of RNA polymerase II pausing or arresting during transcript elongation. pnas.org

Several studies have utilized 6-azauracil to probe the function of various transcription elongation factors. For example, mutations in genes encoding components of the Paf1 complex, Spt4-Spt5, and the histone methyltransferase Set2 have been shown to confer sensitivity to 6-azauracil. pitt.edu Conversely, deletion of the gene for the chromatin remodeling factor Chd1 can lead to resistance to 6-azauracil, suggesting its role as a transcriptional inhibitor. pnas.org

The primary mechanism by which 6-azauracil affects cellular processes is through the perturbation of nucleotide pools. biomedpharmajournal.org As mentioned, its active metabolite, 6-azaUMP, inhibits key enzymes in both pyrimidine and purine biosynthesis. pnas.orgnih.gov

| Cellular Process | Model Organism | Effect of 6-Azauracil | Underlying Mechanism |

| Transcription Elongation | Saccharomyces cerevisiae | Increased sensitivity in elongation factor mutants. pitt.edu | Depletion of UTP and GTP pools, leading to RNA polymerase II pausing. pnas.org |

| Nucleotide Pool Levels | Saccharomyces cerevisiae | Significant reduction in GTP levels. nih.gov | Inhibition of IMP dehydrogenase by 6-azaUMP. nih.gov |

| Nucleotide Pool Levels | General | Reduction in UTP levels. | Inhibition of orotidylate decarboxylase by 6-azaUMP. pnas.org |

Studies on Transcription Elongation in Eukaryotic Model Organisms (e.g., Saccharomyces cerevisiae)

Mechanistic Studies of Observed Biological Activities

The biological activities of 6-azauracil and its derivatives stem from their ability to interfere with nucleic acid synthesis. researchgate.net The primary mechanism involves the inhibition of de novo pyrimidine and purine biosynthesis, leading to a depletion of essential nucleotides. biomedpharmajournal.org

This depletion of UTP and GTP pools has downstream consequences, most notably the impairment of transcription elongation. biomedpharmajournal.orgsigmaaldrich.com The sensitivity of yeast mutants with defects in the transcription elongation machinery to 6-azauracil highlights the critical role of nucleotide availability for this process. sigmaaldrich.com For instance, mutants lacking the transcription elongation factor TFIIS (encoded by the DST1 gene) or with mutations in RNA polymerase II subunits exhibit increased sensitivity to 6-azauracil. biomedpharmajournal.org

Furthermore, the cellular response to nucleotide depletion induced by 6-azauracil can involve the transcriptional regulation of genes involved in nucleotide biosynthesis. In wild-type Saccharomyces cerevisiae, 6-azauracil treatment can induce the expression of the PUR5 gene, which encodes an IMP dehydrogenase, likely as a compensatory mechanism. biomedpharmajournal.org However, some 6-azauracil-sensitive mutants are defective in this induction. biomedpharmajournal.org

The effects of 6-azauracil are not limited to transcription. Given the central role of nucleotides in numerous cellular processes, including energy metabolism and signal transduction, the impact of their depletion is widespread. The specific biological activities observed for this compound would depend on its metabolic conversion to an active inhibitor and the extent to which it perturbs nucleotide pools in different cell types or organisms.

Antioxidant Activity Mechanisms and Structure-Function Relationships

The antioxidant potential of 6-azauracil derivatives is an area of growing scientific interest. The core mechanism of their antioxidant activity is intrinsically linked to the electronic properties of the 1,2,4-triazine (B1199460) ring system. It is understood that the antioxidant capacities of these compounds are dependent on the distribution of electrons across the 6-azauracil derivative structure. lookchem.comscispace.com The introduction of various substituents can modulate this electron distribution, thereby influencing the compound's ability to scavenge free radicals.

The structure-function relationship in the context of antioxidant activity highlights that the nature and position of substituents on the 6-azauracil ring are critical. For instance, the attachment of a substituted phenyl side chain at the N-1 position of 6-azauracil has been shown to increase its potency, a phenomenon partly attributed to the acidity of the imide hydrogen scispace.com. This suggests that the methyl group at the N-1 position in this compound likely plays a significant role in defining its antioxidant profile. The methyl group, being an electron-donating group, can influence the electron density of the heterocyclic ring, which in turn could affect its radical scavenging capabilities.

Research into various derivatives has shown that the antioxidant activity can be enhanced by specific substitutions. For example, studies on spiro-5-(fluoren-9'-yl)-6-azauracil and its N,N-disubstituted derivatives have demonstrated that certain modifications lead to significant antioxidant effects when compared to standards like ascorbic acid scirp.org. While direct studies on this compound are limited, the general principles of structure-activity relationships in this class of compounds suggest that the N1-methylation is a key determinant of its potential antioxidant action. The polarizability of N-aryl-6-azauracil derivatives, which allows for adaptation to active sites, further underscores the importance of substitutions at the N-1 position for biological activity scispace.com.

Investigation of Antimicrobial and Antiviral Mechanisms in in vitro and Model Systems

The antimicrobial and antiviral properties of 6-azauracil and its derivatives have been the subject of extensive research, revealing their potential as therapeutic agents. These compounds are known to act as antimetabolites, interfering with the synthesis of nucleic acids, which is a fundamental process for the replication of microbes and viruses researchgate.net.

Antimicrobial Activity:

Derivatives of 6-azauracil have demonstrated notable antimicrobial activity against a range of pathogens. For instance, newly synthesized derivatives have been tested against bacteria and fungi, with some showing a broad spectrum of action biopolymers.org.uaresearchgate.net. The mechanism of action for some antibacterial 6-azauracil derivatives is thought to involve the inhibition of key enzymes in pathogenic bacteria. For example, certain 5-modified 6-aza- and 2-thio-6-aza-2'-deoxyuridine derivatives have shown significant antibacterial activity against human pathogens like Mycobacterium smegmatis and Staphylococcus aureus researchgate.net. Molecular docking studies have suggested that these compounds may target enzymes such as MtbFDTS (flavin-dependent thymidylate synthase from Mycobacterium tuberculosis) researchgate.net.

The substitution at the N-1 position of the 6-azauracil ring is crucial for its antimicrobial potency. N-aryl 6-azauracil derivatives, in particular, are recognized as biologically active molecules scispace.com. While specific data for this compound is not extensively detailed in the available literature, research on related compounds provides insights. For example, a study on 1,6-dihydropyrimidine derivatives indicated that electron-withdrawing substitutions on an N-phenyl acetamide (B32628) ring attached to the core structure resulted in good antifungal activity against Candida albicans nih.gov. This highlights the electronic influence of substituents on antimicrobial efficacy.

Interactive Data Table: Antimicrobial Activity of Selected 6-Azauracil Derivatives

| Compound/Derivative | Test Organism(s) | Observed Activity | Potential Mechanism of Action |

| 6-azauracil-5-propanic and 5-thioacetic acid derivatives | Bacteria, micelial and yeast-like fungi | Enhanced antibacterial potency biopolymers.org.ua | Not specified |

| 5-modified 6-aza- and 2-thio-6-aza-2'-deoxyuridines | Mycobacterium smegmatis, Staphylococcus aureus, Pseudomonas aeruginosa | Significant antibacterial activity researchgate.net | Inhibition of MtbFDTS researchgate.net |

| N-aryl-6-azauracil derivatives | Bacteria | Promising therapeutic nature scispace.com | Adaptation to active site due to polarizability scispace.com |

| 1,6-dihydropyrimidine derivatives | Candida albicans | Good antifungal activity nih.gov | Not specified |

Antiviral Activity:

The antiviral activity of 6-azauracil derivatives is primarily based on their function as nucleoside analogues. These compounds can interfere with viral replication by targeting viral nucleic acid polymerases nih.govresearchgate.net. After entering an infected cell, a nucleoside analogue like this compound would likely be phosphorylated to its triphosphate form. This activated form can then be recognized by viral polymerases and incorporated into the growing viral nucleic acid chain, ultimately leading to the inhibition of viral genome replication nih.gov.

The development of acyclic nucleoside analogues of 6-azauracil has been a significant focus in the search for new antiviral agents tandfonline.com. Modifications at both the 5-position and the acyclic sugar moiety of 6-azauracil acyclonucleosides have been explored to enhance antiviral activity tandfonline.com. Furthermore, some 6-azauracil derivatives have shown activity against specific viruses like the Varicella-Zoster Virus (VZV), with one derivative demonstrating twice the activity of the control drug, acyclovir, against a resistant strain nih.gov.

The general mechanism for nucleoside analogues involves their ability to act as chain terminators or to cause mutations during viral genome synthesis. The structural similarity of this compound to natural nucleosides makes it a candidate for this type of antiviral action.

Structure Activity Relationship Sar Studies of 1 Methyl 6 Azauracil Derivatives

Correlating Structural Modifications with Biochemical Interaction Profiles

The biological activity of 1-Methyl-6-azauracil derivatives is highly dependent on the nature and position of various substituents on the 1,2,4-triazine (B1199460) ring. Modifications have been explored at several positions, primarily N1, C5, and C6, as well as through the attachment of different side chains.

Substitution at the N1-Position: The substituent at the N1 position of the 6-azauracil (B101635) ring is a critical determinant of biological activity. While this article focuses on the 1-Methyl -6-azauracil scaffold, it is noteworthy that replacing the methyl group with larger aryl groups has led to potent and specific biological activities. For instance, certain 1-aryl-6-azauracils are utilized in veterinary medicine as antiprotozoal drugs. nih.gov A notable example is MGL-3196, a 1-aryl-6-azauracil-5-carbonitrile derivative, which has been identified as a highly selective thyroid hormone receptor β agonist. nih.gov This underscores the significant role of the N1-substituent in directing the molecule towards specific biological targets. For 1-methyl derivatives, the focus shifts to modifications on other parts of the ring to modulate activity.

Modifications at the C5-Position: The C5 position of the 6-azauracil ring has been a major site for structural variation, yielding compounds with a broad spectrum of activities.

Halogenation: The introduction of halogens at the C5-position is a common strategy in nucleoside analogue chemistry to induce biological activity. Analogy with compounds like 5-fluorouracil (B62378) and 5-iodouracil (B140508) suggests that 5-halo-6-azauracil derivatives can possess significant antitumor and antiviral properties. nbuv.gov.ua

Alkyl and Vinyl Groups: The addition of small alkyl groups, such as methyl or propyl, at C5 has been shown to confer antiviral activity. nbuv.gov.ua Furthermore, the (E)-5-(2-bromovinyl) group is a particularly effective substituent for achieving potent inhibitory activity against viruses like Herpes Simplex Virus-1 (HSV-1). nbuv.gov.ua

Nitro Group: The introduction of a nitro group (-NO2) at the C5 position can result in potent cytotoxic activity, making these derivatives interesting candidates for anticancer research. nbuv.gov.ua

Modifications at the C6-Position: The C6 position offers another avenue for modifying the activity profile. For example, in related non-nucleoside inhibitors, substituents on a C6-thiophenyl ring were found to influence the antiviral response, where activity depends on a combination of hydrogen-bonding forces, steric parameters, and electronic properties. researchgate.net

Side Chain Modifications (Acyclic Nucleoside Analogues): Many biologically active derivatives are acyclic nucleosides, where a flexible side chain is attached to the Nthis compound base. The nature of this side chain is crucial. For instance, acyclic nucleoside analogues of 6-azauracil have been prepared and tested for activity against herpesviruses. nbuv.gov.ua The general structure often mimics the sugar moiety of natural nucleosides, such as the [[2-hydroxy-1-(hydroxymethyl)ethoxy]methyl] side chain, which is known to impart remarkable activity against herpesviruses in purine (B94841) derivatives. nbuv.gov.ua

The following table summarizes the observed correlation between structural modifications of the 6-azauracil core and the resulting biological activities.

| Modification Site | Substituent | Observed Biological Activity | Reference(s) |

| N1 | Aryl groups | Antiprotozoal, Thyroid hormone receptor β agonism | nih.gov |

| C5 | Halogens (F, I, Br) | Antitumor, Antiviral | nbuv.gov.ua |

| C5 | Methyl, Propyl | Antiviral | nbuv.gov.ua |

| C5 | (E)-5-(2-bromovinyl) | Potent anti-HSV-1 activity | nbuv.gov.ua |

| C5 | Nitro (-NO2) | Potent cytotoxicity | nbuv.gov.ua |

| C5 | Spiro-fluoren-9'-yl | Antioxidant | princeton.eduresearchgate.net |

| C6 | Thiophenyl derivatives | Antiviral (HIV-1) | researchgate.net |

| N/A | S-Glycosyl, S-Alkyl chains | Cytotoxic, Anticancer | researchgate.net |

| N/A | N4-amino-acid groups* | Anti-adenoviral | researchgate.net |

| Note: This modification applies to the related 6-azacytosine/6-azacytidine (B1194097) scaffold, but provides insight into potential modifications for amino-derivatives of 6-azauracil. |

Quantitative Structure-Activity Relationship (QSAR) Approaches for Predicting Biological Activities

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. chemmethod.com By quantifying molecular properties (known as descriptors), QSAR models can predict the activity of new, unsynthesized molecules, thereby guiding drug design and prioritizing synthetic efforts. rsc.orgsphinxsai.com

The development of a QSAR model involves several key steps: compiling a dataset of compounds with known activities, calculating various molecular descriptors (e.g., electronic, steric, hydrophobic, topological), developing a mathematical model using statistical methods like Multiple Linear Regression (MLR) or machine learning, and validating the model's predictive power. pnu.ac.irijbpas.com

For 6-azauracil and its parent 1,2,4-triazine family, QSAR studies have been instrumental in elucidating the specific physicochemical properties that drive their biological effects. While specific QSAR models for this compound are not extensively published, studies on closely related analogues provide significant insights.

QSAR in 6-Azacytidine Analogues: The QSAR method has been successfully applied to analyze derivatives of 6-azacytidine (an amino-analogue of 6-azauracil) to identify molecular fragments that enhance anti-adenoviral activity. nbuv.gov.uaresearchgate.net These computational predictions showed a strong correlation with experimentally obtained results for various derivatives, including those with modified sugar moieties, validating the utility of QSAR in this chemical class. nbuv.gov.ua

QSAR in 1,2,4-Triazine and Related Systems: Broader QSAR studies on the 1,2,4-triazine core structure have identified key descriptors for various biological activities:

Antimicrobial Activity: For a series of nalidixic acid-based 1,2,4-triazole (B32235) derivatives, QSAR analysis revealed that lipophilic (related to the molecule's oil/water partition coefficient) and steric (related to the size and shape of the molecule) parameters are crucial prerequisites for potent antimicrobial activity. nih.gov A 3D-QSAR study on quinolone-based s-triazines suggested that antimicrobial activity is improved by having less electronegative groups at the C-6 position and by modulating the bulkiness of substituents on different parts of the molecule. sphinxsai.com

Antiviral Activity: A QSAR study on 5,6-substituted uracil (B121893) derivatives, which are structurally similar to 6-azauracils, demonstrated that antiviral activity is dependent on a combination of hydrogen-bonding forces, steric parameters, and electronic properties of the substituents. researchgate.net

These studies collectively indicate that the biological activity of this compound derivatives is likely governed by a multifactorial interplay of the molecule's size, shape, charge distribution, and ability to interact with water and lipids. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful as they can map these properties in 3D space, providing visual contour maps that highlight regions where modifications would be favorable or unfavorable for activity. rsc.org

The table below summarizes key findings from QSAR studies on related compound classes.

| Compound Class | Biological Activity | Key QSAR Findings / Important Descriptors | Modeling Method(s) | Reference(s) |

| 6-Azacytidine Analogues | Anti-adenoviral | Identification of molecular fragments enhancing activity. | QSAR (unspecified) | nbuv.gov.uaresearchgate.net |

| 1,2,4-Triazole Derivatives | Antimicrobial | Lipophilic and steric parameters are critical. | 2D-QSAR | nih.gov |

| Quinolone-based s-Triazines | Antimicrobial | Less electronegative groups at C-6 and specific steric bulk improve activity. | 3D-QSAR | sphinxsai.com |

| 5,6-Substituted Uracils | Antiviral (HIV-1) | Activity depends on hydrogen-bonding, steric, and electronic properties. | Multivariate QSAR | researchgate.net |

| Azaurone Derivatives | Antimalarial | Steric and electrostatic fields are key predictors of activity. | 2D-QSAR, 3D-QSAR (CoMSIA) | rsc.org |

These QSAR approaches, when combined with structural biology techniques like molecular docking, provide a powerful platform for the rational design of novel and more potent this compound derivatives for various therapeutic applications.

Environmental Fate and Transformation Pathways of 1 Methyl 6 Azauracil

Investigation of Formation Mechanisms from Precursor Compounds (e.g., Ozonation Byproducts)

Research has identified 1-Methyl-6-azauracil as an oxidation byproduct formed during water treatment processes, specifically through the ozonation of precursor compounds.

The primary identified precursor for this compound is Methyl-desphenyl-chloridazon (M-DPC), which itself is a metabolite of the herbicide Chloridazon (B30800). During ozonation for drinking water purification, M-DPC undergoes transformation, leading to the creation of several oxidation products (OPs), including this compound. d-nb.info

The predominant reaction pathway for this transformation is the 1,3-dipolar cycloaddition of ozone to the carbon-carbon double bond (situated between C4 and C5) of the pyridazine (B1198779) ring within the M-DPC molecule. d-nb.info The stabilization of the resulting ozonide leads to the cleavage of the ring and the subsequent formation of three primary oxidation products: 2-methyl-pyridazine-3,4,5-trione, M-OA-HEA, and this compound. d-nb.info While this is the main formation route, other minor pathways, such as the oxidation of the carbon-nitrogen double bond or the methyl group on the pyridazine ring, have been observed but are considered less significant. d-nb.info

The formation of its analogue, 6-azauracil (B101635), has been confirmed at environmentally relevant concentrations of its precursor, Desphenyl-chloridazon (DPC), and typical ozone doses used in water treatment plants. d-nb.info For instance, at a DPC concentration of 10 µg/L and an ozone dose of 0.5 mg/L, a maximum molar formation of 6-azauracil of 3.6% was observed. d-nb.info

Table 1: Formation of this compound from Precursor Compound

| Precursor Compound | Formation Process | Primary Reaction Mechanism | Significance |

|---|---|---|---|

| Methyl-desphenyl-chloridazon (M-DPC) | Ozonation during water treatment | 1,3-dipolar cycloaddition of ozone to the C4-C5 double bond of the pyridazine ring. d-nb.info | Identified as a primary oxidation product. d-nb.info |

Research on Further Degradation Pathways in Environmental Matrices

Specific research on the degradation pathways of this compound in environmental matrices is limited. However, studies on its close structural analogue, 6-azauracil, and other s-triazine compounds provide insights into its potential environmental fate.

Abiotic Degradation: In the context of water treatment, the persistence of these compounds is a concern. Studies have shown that with an excess of ozone, 6-azauracil can be further oxidized, and its degradation pathway has been elucidated all the way to mineralization (the complete breakdown into simpler inorganic substances). d-nb.info The ozonation of 6-azauracil can lead to intermediate products such as parabanic acid, which subsequently hydrolyzes to oxaluric acid. d-nb.info The amino group of related compounds like 1-aryl-6-azaisocytosines can undergo hydrolysis under mild acidic conditions to yield the corresponding 1-aryl-6-azauracil, suggesting that hydrolysis could be a relevant transformation pathway for the 1,2,4-triazine (B1199460) ring structure under certain environmental conditions. nih.gov

Biotic Degradation: The biodegradation of s-triazine herbicides like atrazine (B1667683) is well-documented and typically occurs in soil and water environments through microbial activity. mdpi.comnih.gov Microbes, particularly from the genera Pseudomonas and Arthrobacter, utilize these compounds through a series of enzyme-catalyzed hydrolysis reactions. mdpi.comnih.gov This process often involves the hydrolytic removal of substituents from the s-triazine ring, leading to the formation of cyanuric acid as a key intermediate. mdpi.comnih.gov Cyanuric acid is then further metabolized by enzymes to produce ammonia (B1221849) and carbon dioxide. mdpi.comnih.gov The genes responsible for these catabolic pathways are often located on plasmids, which can facilitate their transfer between different bacteria. nih.gov

While direct evidence for this compound is scarce, the established pathways for other s-triazines suggest that microbial degradation could be a potential route for its transformation in soil and aquatic environments, contingent on the presence of suitably adapted microbial communities. The degradation rate would likely depend on various biotic and abiotic factors, including soil type, moisture, temperature, pH, and nutrient availability. mdpi.com

Table 2: Potential Degradation Pathways and Products for Azauracil Analogues

| Degradation Process | Matrix | Key Reactants/Conditions | Potential Intermediate Products (based on analogues) | Potential Final Products (based on analogues) |

|---|---|---|---|---|

| Abiotic (Ozonation) | Water | Excess Ozone (O₃) | Parabanic acid, Oxaluric acid d-nb.info | Mineralization products (e.g., CO₂, H₂O, N₂) d-nb.info |

| Biotic (Microbial) | Soil, Water | Microorganisms (e.g., Pseudomonas sp., Arthrobacter sp.) mdpi.comnih.gov | Cyanuric acid mdpi.comnih.gov | Ammonia (NH₃), Carbon Dioxide (CO₂) mdpi.comnih.gov |

| Abiotic (Hydrolysis) | Water | Acidic conditions nih.gov | Ring-opened structures | Further degradation products |

Future Directions and Emerging Research Avenues in 1 Methyl 6 Azauracil Chemistry

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

The development of new synthetic methods for 1-methyl-6-azauracil and its derivatives is a cornerstone of ongoing research. While traditional methods exist, the focus is now on creating pathways that are not only high-yielding but also atom-economical, environmentally benign, and highly selective.

One promising area is the use of copper-mediated N-arylation, such as the Chan-Lam cross-coupling reaction, to synthesize N-aryl-6-azauracil derivatives. scispace.com This approach offers a more convenient and efficient alternative to traditional multi-step syntheses that often require harsh reaction conditions. scispace.com Research is also exploring the synthesis of novel derivatives through reactions like the condensation of fluoren-9-one with semicarbazide (B1199961) followed by cyclization and subsequent N-methylation to create spiro-derivatives of 6-azauracil (B101635). researchgate.netscirp.org

Future efforts will likely concentrate on:

Catalytic Systems: The design of novel catalysts that can facilitate the synthesis of this compound derivatives with high regioselectivity and stereoselectivity. This includes exploring a wider range of metal catalysts and developing organocatalytic systems.

Flow Chemistry: The application of continuous flow technologies to the synthesis of this compound can offer advantages in terms of safety, scalability, and reaction control.

Green Chemistry Approaches: The use of greener solvents, renewable starting materials, and energy-efficient reaction conditions will be a key consideration in the development of new synthetic routes. A study has reported the synthesis of new fluorine compounds bearing 5-aryl-1,3-di(acyl/alkyl)-6-azauracil derivatives from the interactions of 5-(2'-amino-5'-fluorophenyl)-6-azauracil with α,β-bifunctional reagents in different media and conditions. tsijournals.com

| Synthetic Method | Key Features | Advantages | Challenges |

| Traditional Multi-step Synthesis | Involves multiple reaction steps, often with protection and deprotection steps. | Well-established and versatile. | Can be lengthy, low overall yield, and may use harsh reagents. |

| Copper-Mediated N-Arylation | Cross-coupling of 6-azauracil with arylboronic acids. scispace.com | More efficient, milder reaction conditions. scispace.com | Catalyst cost and removal can be a concern. |

| Spiro-derivative Synthesis | Condensation and cyclization reactions to form spirocyclic structures. researchgate.netscirp.org | Access to novel three-dimensional scaffolds. researchgate.netscirp.org | Can be complex and may require specific starting materials. |

| Fluorinated Derivative Synthesis | Introduction of fluorine atoms into the 6-azauracil scaffold. tsijournals.com | Can enhance biological activity and metabolic stability. tsijournals.com | Handling of fluorinating agents can be challenging. |

Advanced Spectroscopic Techniques for Real-Time Mechanistic Insights

A deeper understanding of the reaction mechanisms involved in the synthesis and biological activity of this compound is crucial for rational drug design. Advanced spectroscopic techniques are playing an increasingly important role in providing real-time insights into these processes.

Techniques such as FT-IR, NMR (¹H and ¹³C), and mass spectrometry are routinely used to characterize newly synthesized this compound derivatives. scirp.org Furthermore, dynamic ¹H NMR studies have been employed to investigate the hindered internal rotation in phosphorus ylides involving 6-azauracil, providing valuable kinetic data. biomedpharmajournal.org The fluorescence properties of 6-azauracil derivatives have also been explored, with some compounds showing potential for applications in photodynamic therapy. upb.ro

Future research will likely involve the application of:

Time-Resolved Spectroscopy: To monitor reaction intermediates and transition states, providing a more complete picture of reaction pathways. numberanalytics.com

In-situ Spectroscopic Methods: To study reactions as they occur, eliminating the need for quenching and workup, which can alter the system.

Two-Dimensional (2D) NMR Techniques: To elucidate complex structural features and intermolecular interactions of this compound derivatives.

Computational Spectroscopy: The combination of experimental spectroscopic data with quantum chemical calculations can provide a more detailed and accurate assignment of spectral features and a deeper understanding of molecular properties. researchgate.net

| Spectroscopic Technique | Information Gained | Recent Applications |

| FT-IR Spectroscopy | Identification of functional groups and bonding patterns. | Characterization of novel spiro-5-(fluoren-9'-yl)-6-azauracil derivatives. scirp.org |

| NMR Spectroscopy | Elucidation of molecular structure and conformation in solution. | Dynamic ¹H NMR study of hindered internal rotation in a phosphorus ylide involving 6-azauracil. biomedpharmajournal.org |

| Mass Spectrometry | Determination of molecular weight and fragmentation patterns. | Characterization of new fluorine-containing 6-azauracil derivatives. tsijournals.com |

| Fluorescence Spectroscopy | Investigation of electronic structure and potential for photodynamic therapy applications. upb.ro | Analysis of the fluorescence properties of various 6-azauracil derivatives. upb.ro |

| X-ray Crystallography | Determination of the three-dimensional structure in the solid state. | Analysis of the binding interactions between 6-azauracil-based thyromimetics and the thyroid hormone receptor. nih.gov |

Integration of Multi-Omics Data for Comprehensive Biochemical Pathway Elucidation

The biological activity of this compound is attributed to its role as an antimetabolite that can inhibit enzymes involved in pyrimidine (B1678525) and purine (B94841) biosynthesis, leading to altered nucleotide pools. biomedpharmajournal.orgchemicalbook.com To gain a more comprehensive understanding of its mechanism of action, researchers are turning to multi-omics approaches.

Multi-omics integrates data from various "omes," such as the genome, transcriptome, proteome, and metabolome, to provide a systems-level view of biological processes. mdpi.comfrontlinegenomics.com This approach can help to identify the specific pathways and networks that are perturbed by this compound. For instance, studies on the related compound 6-azauracil in yeast have shown that it inhibits GTP biosynthesis and IMP dehydrogenase activity, affecting transcription elongation. biomedpharmajournal.org

Future research in this area will focus on:

Transcriptomics: Using RNA-seq to identify changes in gene expression in response to this compound treatment. mdpi.com

Proteomics: Employing mass spectrometry-based proteomics to quantify changes in protein levels and post-translational modifications.

Metabolomics: Utilizing techniques like NMR and mass spectrometry to profile the metabolic changes induced by this compound. aginganddisease.org

Integrative Analysis: Developing and applying sophisticated bioinformatics tools to integrate multi-omics datasets and build comprehensive models of the biochemical pathways affected by this compound. uv.es

Exploration of New Biological Targets and Mechanistic Applications in Model Systems

While the primary mechanism of action of 6-azauracil and its derivatives is understood to be the inhibition of nucleotide biosynthesis, there is growing interest in exploring other potential biological targets and applications. biomedpharmajournal.orgchemicalbook.com The versatility of the 6-azauracil scaffold allows for the synthesis of a wide range of derivatives with diverse biological activities. scirp.org

For example, derivatives of 6-azauracil have been investigated for their potential as anticancer, antiviral, and antifungal agents. scispace.com More recently, 6-azauracil-based compounds have been identified as potent and selective thyroid hormone receptor β (TRβ) agonists, with potential applications in the treatment of dyslipidemia. nih.gov

Emerging areas of research include:

High-Throughput Screening: Utilizing high-throughput screening platforms to test libraries of this compound derivatives against a wide range of biological targets.

Chemical Biology Approaches: Using this compound-based probes to identify and characterize new protein targets.

Disease-Specific Model Systems: Evaluating the efficacy of novel this compound derivatives in more complex and physiologically relevant model systems, such as organoids and animal models of disease.

Drug Repurposing: Investigating whether existing this compound derivatives have therapeutic potential for new indications.

Computational Design and Prediction of Novel this compound Derivatives with Tuned Properties

Computational methods are becoming indispensable tools in modern drug discovery and development. In the context of this compound, computational approaches can be used to design and predict the properties of novel derivatives, thereby accelerating the discovery process and reducing the need for extensive experimental work.

Techniques such as quantitative structure-activity relationship (QSAR) modeling can be used to establish correlations between the chemical structure of this compound derivatives and their biological activity. Molecular docking studies can predict the binding modes of these compounds to their target proteins, providing insights into the molecular basis of their activity. researchgate.net An approach for predicting molecular crystal structures has been applied to 6-azauracil, which involves searching for densely packed structures and minimizing lattice energy. acs.org

Future directions in this area will involve:

Machine Learning and Artificial Intelligence: Applying machine learning algorithms to large datasets of this compound derivatives to predict their activity, toxicity, and pharmacokinetic properties.

De Novo Drug Design: Using computational algorithms to generate novel this compound-based structures with desired properties.

Molecular Dynamics Simulations: Simulating the dynamic behavior of this compound derivatives in complex biological environments to gain a deeper understanding of their mechanism of action.

Multi-target Drug Design: Designing single this compound derivatives that can modulate multiple biological targets simultaneously, which could be beneficial for treating complex diseases.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Methyl-6-azauracil, and how can purity be ensured during preparation?

- This compound is synthesized via methylation of 6-azauracil at the N1 position using methods adapted from literature procedures. Critical steps include precise stoichiometric control of methylating agents (e.g., methyl iodide or dimethyl sulfate) and purification via recrystallization or column chromatography to remove unreacted precursors. Analytical techniques like thin-layer chromatography (TLC) and melting-point analysis are essential for verifying purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?

- ¹H NMR : The absence of the N1 proton signal (compared to 6-azauracil) and methyl group resonance (~3.3–3.5 ppm) confirm methylation. IR spectroscopy : Loss of the N-H stretching band (3200–3400 cm⁻¹) and presence of C=O/C=N vibrations (1650–1750 cm⁻¹) validate structural changes. Microanalytical data (C, H, N) further corroborate purity .

Advanced Research Questions

Q. How does pH modulate the coordination behavior of this compound with methylmercury(II) ions?

- pH dictates protonation states and binding stoichiometry. At pH 6–12, this compound forms 1:1 complexes with methylmercury(II) via N3 coordination. In acidic conditions (pH 3–4), excess methylmercury(II) yields 3:1 complexes with N1, N3, and N5 coordination. Experimental validation involves adjusting pH during synthesis, followed by ¹H NMR titration and X-ray crystallography to map binding sites .

Q. What structural modifications enhance the biological activity of this compound derivatives, and how can metabolic stability be assessed?

- Benzylation at N1 (e.g., 1-benzyl-6-azauracil) enhances anticoccidial activity by improving lipophilicity and oral absorption. Electron-withdrawing substituents (e.g., cyano groups) at the benzyl meta/para positions further amplify potency. Metabolic stability is tested using ¹⁴C-labeled derivatives in in vivo studies to track excretion rates and metabolite formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.